
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯: 是一种属于喹喔啉家族的化学化合物。喹喔啉是含有苯环与吡嗪环稠合的杂环化合物。该特定化合物以叔丁基、氟原子和羧酸基团的存在为特征,使其成为科学研究中各种应用的独特且有趣的分子。
准备方法
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
喹喔啉核的形成: 第一步涉及邻苯二胺与 1,2-二羰基化合物的缩合,形成喹喔啉核。
氟原子的引入: 氟原子可以通过使用 Selectfluor 等试剂进行亲电氟化来引入。
叔丁基保护: 叔丁基是通过在三乙胺等碱存在下,将中间体与叔丁基氯甲酸酯反应引入的。
化学反应分析
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成具有较高氧化态的喹喔啉衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,生成还原的喹喔啉衍生物。
取代: 化合物中的氟原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
水解: 叔丁基可以通过在酸性或碱性条件下使用水解反应去除,生成相应的羧酸。
科学研究应用
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯在科学研究中具有多种应用,包括:
药物化学: 该化合物被用作合成潜在药物,特别是针对神经疾病的药物的构建块。
生物学研究: 它在生物学研究中用作探针,以研究喹喔啉衍生物在各种生物过程中的作用。
材料科学: 该化合物用于开发具有独特电子和光学特性的新型材料。
化学合成: 它被用作合成更复杂的用于各种研究目的的有机分子的中间体。
作用机制
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为参与神经途径的酶和受体的抑制剂或调节剂。氟原子和叔丁基的存在增强了其对这些靶标的结合亲和力和选择性,从而导致其生物学效应。
相似化合物的比较
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯可以与其他喹喔啉衍生物进行比较,例如:
7-氯-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯: 结构相似,但氟原子被氯原子取代,导致不同的反应性和生物活性。
7-溴-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯: 含有溴原子,影响其化学性质和应用。
7-碘-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯:
7-氟-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯的独特性在于其特定的取代模式,赋予其独特的化学和生物学性质,使其在各种研究应用中具有价值。
属性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC 名称 |
tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI 键 |
AIFAUFONKPJKQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


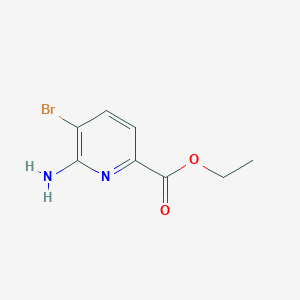

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
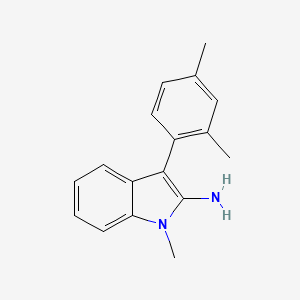

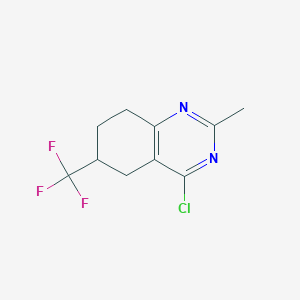
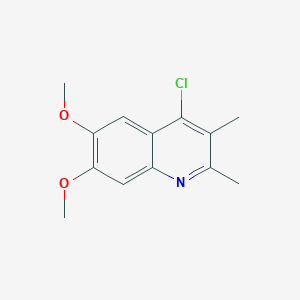
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

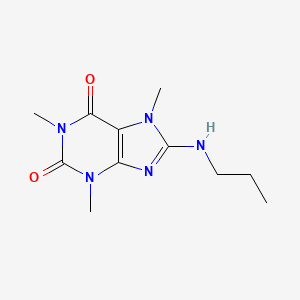
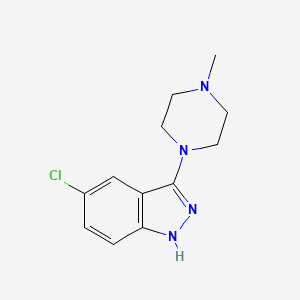
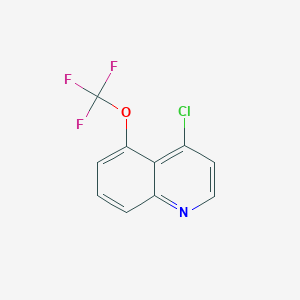
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
